
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, with a methanol group further modified by a methanesulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate typically involves the introduction of the trifluoromethyl group to the thiazole ring, followed by the attachment of the methanol group and subsequent sulfonation to form the methanesulfonate. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The trifluoromethyl and methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanesulfonate group may influence its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-5-thiazolecarboxylic acid
- 2-(Trifluoromethyl)-5-thiazoleamine
- 2-(Trifluoromethyl)-5-thiazolethiol
Uniqueness
Compared to similar compounds, 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H6F3NO3S2 |
|---|---|
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3 |
Clé InChI |
ZCFWBGXXDVNPRE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


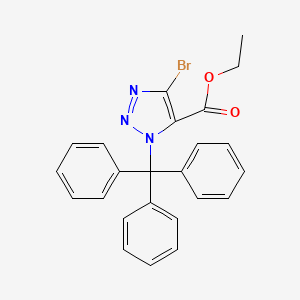
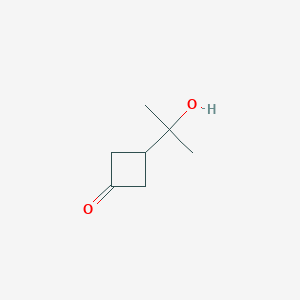

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)
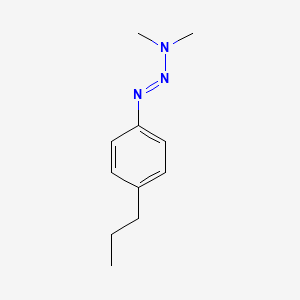

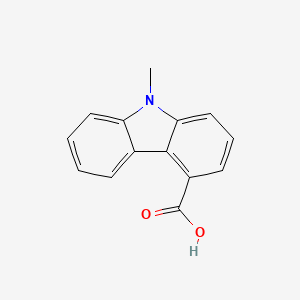
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

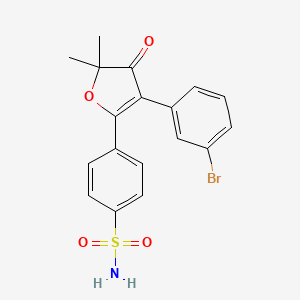
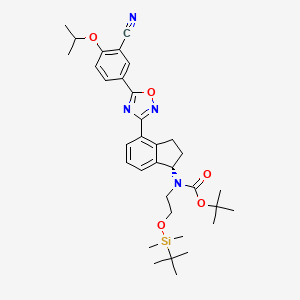
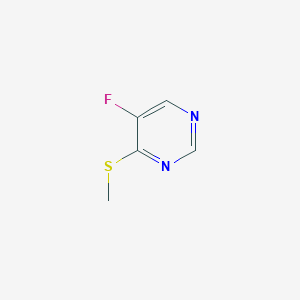
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

